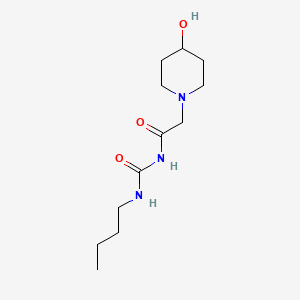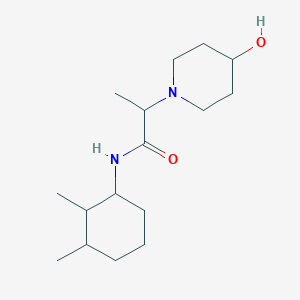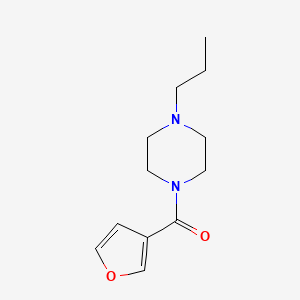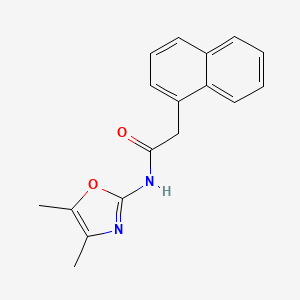![molecular formula C14H12Cl2N2O B7507035 N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7507035.png)
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesics known as nicotinic acetylcholine receptor agonists. It was first synthesized in the late 1990s and has since been studied extensively for its potential as a pain reliever.
Mechanism of Action
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide works by binding to and activating nicotinic acetylcholine receptors, which are found throughout the nervous system. This activation leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation. N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide also activates a specific subtype of nicotinic acetylcholine receptor known as the alpha4beta2 receptor, which is involved in nicotine addiction.
Biochemical and Physiological Effects:
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which are involved in pain modulation. N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has also been shown to decrease the release of glutamate, which is involved in the transmission of pain signals. In addition, N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.
Advantages and Limitations for Lab Experiments
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has a number of advantages for use in lab experiments. It has a high potency and selectivity for nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in pain modulation and nicotine addiction. However, N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide also has a number of limitations. It has a relatively short half-life, which makes it difficult to study its long-term effects. In addition, N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide is a synthetic compound that may not accurately reflect the effects of natural compounds on nicotinic acetylcholine receptors.
Future Directions
There are a number of future directions for research on N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide. One area of interest is the potential of N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide as a treatment for nicotine addiction. Another area of interest is the development of more potent and selective nicotinic acetylcholine receptor agonists for the treatment of pain. Additionally, further research is needed to better understand the long-term effects of N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide on the nervous system and to develop more effective delivery methods for the compound.
Synthesis Methods
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide is synthesized through a multistep process that involves the reaction of 2,3-dichlorotoluene with sodium methoxide to form the corresponding methyl ether. This intermediate is then reacted with 4-cyanopyridine in the presence of potassium carbonate to yield N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide.
Scientific Research Applications
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been extensively studied for its potential as a pain reliever. It has been shown to be effective in relieving acute and chronic pain in animal models, including neuropathic pain, inflammatory pain, and cancer pain. N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has also been studied for its potential as a treatment for nicotine addiction, as it activates the same receptors in the brain that are targeted by nicotine.
properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-18(14(19)10-5-7-17-8-6-10)9-11-3-2-4-12(15)13(11)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFIGUSWYHGHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506966.png)
![N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7506967.png)

![1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506998.png)
![1,3-dimethyl-N-(2-methylbutan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507005.png)


![N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-2H-chromene-3-carboxamide](/img/structure/B7507017.png)


![Cyclobutyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507025.png)
![5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide](/img/structure/B7507047.png)